An In-depth Technical Guide to 2-Methylbutylamine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methylbutylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Methylbutylamine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed summary of its physical and chemical characteristics, spectroscopic data, and relevant experimental protocols. The information is presented in a structured format with clear tables for quantitative data and visualizations for its chemical structure and a representative synthetic pathway.
Chemical Structure and Identification
2-Methylbutylamine is a primary alkylamine with a branched-chain structure. It is a chiral compound and exists as a racemic mixture of (R)- and (S)-enantiomers, though the individual enantiomers can also be isolated.
| Identifier | Value |
| IUPAC Name | 2-methylbutan-1-amine[1] |
| Synonyms | 1-Amino-2-methylbutane, 2-Methyl-1-butanamine |
| CAS Number | 96-15-1[1] |
| Molecular Formula | C₅H₁₃N[1] |
| Molecular Weight | 87.16 g/mol [1] |
| InChI | InChI=1S/C5H13N/c1-3-5(2)4-6/h5H,3-4,6H2,1-2H3[1] |
| InChIKey | VJROPLWGFCORRM-UHFFFAOYSA-N[1] |
| SMILES | CCC(C)CN[1] |
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// Bond edges C1 -- C2; C2 -- C3; C2 -- C4; C4 -- N1; C1 -- H1; C1 -- H2; C1 -- H12; C3 -- H5; C3 -- H6; C3 -- H13; C2 -- H7; C4 -- H8; C4 -- H9; N1 -- H10; N1 -- H11;
// Positioning labels node [shape=none]; l1 [label="CH₃", pos="-0.7,0!"]; l2 [label="CH", pos="1.4,0.5!"]; l3 [label="CH₃", pos="2.1,2.1!"]; l4 [label="CH₂", pos="2.8,-0.5!"]; l5 [label="NH₂", pos="4.9,0!"];
}
Physicochemical Properties
2-Methylbutylamine is a colorless to pale yellow liquid with a characteristic fishy or ammonia-like odor.[1] It is a flammable liquid and its vapors can form explosive mixtures with air.
| Property | Value | Experimental Protocol |
| Appearance | Colorless to pale yellow liquid[1] | Visual inspection at room temperature. |
| Odor | Fishy, ammonia-like[1] | Olfactory assessment. |
| Boiling Point | 94-97 °C at 760 mmHg | The boiling point can be determined by distillation. A small sample of the liquid is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. The atmospheric pressure should be noted as it affects the boiling point.[2][3][4] |
| Melting Point | -70 °C (estimate) | Due to its low melting point, this is typically determined using a cryostat. The sample is cooled until it solidifies, and the temperature at which it melts upon gradual warming is recorded. |
| Density | 0.738 g/mL at 25 °C | The density is measured by weighing a known volume of the liquid. A calibrated pycnometer or a graduated cylinder and a precision balance are used. The mass of the liquid is divided by its volume to obtain the density.[5][6][7][8][9] |
| Solubility | Soluble in water and ethanol[1] | A small amount of 2-methylbutylamine is added to the solvent (water or ethanol) at room temperature and shaken. The miscibility is observed visually. |
| Refractive Index | n20/D 1.4116 | A refractometer is used to measure the refractive index. A drop of the liquid is placed on the prism of the refractometer, and the reading is taken at a specified temperature (20 °C) and wavelength (589 nm, the sodium D-line).[10][11][12][13][14] |
| pKa | 10.75 ± 0.10 (Predicted) | The pKa can be determined by potentiometric titration. A solution of the amine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration, and the pKa is the pH at the half-equivalence point.[9][15][16][17] |
| Flash Point | 3.3 °C (closed cup) | A closed-cup flash point tester is used. The liquid is heated in a closed container, and a flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite. |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Methylbutylamine shows distinct signals corresponding to the different proton environments in the molecule.
-
¹H NMR (CDCl₃, 399.65 MHz): δ 2.61 (dd, 1H), 2.48 (dd, 1H), 1.41 (m, 1H), 1.35 (m, 1H), 1.19 (s, 2H, NH₂), 1.14 (m, 1H), 0.90 (t, 3H), 0.89 (d, 3H).[7]
Interpretation: The two doublets of doublets around 2.5-2.6 ppm correspond to the diastereotopic protons of the -CH₂-NH₂ group. The multiplets between 1.1 and 1.5 ppm are due to the protons of the ethyl group's -CH₂- and the methine proton. The singlet at 1.19 ppm is from the amine protons. The triplet and doublet around 0.9 ppm correspond to the two methyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
¹³C NMR (CDCl₃): Chemical shifts for the five carbon atoms are expected in the aliphatic region. The carbon attached to the nitrogen will be the most downfield among the sp³ carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methylbutylamine exhibits characteristic absorption bands for a primary amine.
-
Characteristic IR Peaks (neat):
-
N-H stretch: Two bands in the region of 3300-3400 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).
-
C-H stretch: Strong absorptions just below 3000 cm⁻¹ (aliphatic C-H stretching).
-
N-H bend: A band around 1600 cm⁻¹ (scissoring).
-
C-N stretch: A band in the region of 1000-1250 cm⁻¹.
-
Synthesis and Reactivity
Synthesis
A common and efficient method for the synthesis of 2-Methylbutylamine is the direct amination of the corresponding alcohol, 2-Methyl-1-butanol, using a ruthenium catalyst.
Experimental Protocol: Ruthenium-Catalyzed Amination of 2-Methyl-1-butanol
This protocol is based on the work of Gunanathan and Milstein (2008) for the synthesis of primary amines from alcohols.
-
Materials: 2-Methyl-1-butanol, Ammonia (gas or solution in a suitable solvent), Carbonylchlorohydrido(4,5-bis((diisopropylphosphino)methyl)acridine)ruthenium(II) catalyst, Toluene (anhydrous).
-
Procedure:
-
In a flame-dried Schlenk tube or a pressure vessel under an inert atmosphere (e.g., Argon), add the ruthenium catalyst.
-
Add anhydrous toluene to dissolve the catalyst.
-
Add 2-Methyl-1-butanol to the reaction mixture.
-
Introduce a known amount of ammonia into the reaction vessel.
-
Seal the vessel and heat the mixture to reflux for the specified reaction time (e.g., 18 hours).
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-Methylbutylamine, can be isolated and purified by distillation under reduced pressure.
-
Reactivity
As a primary amine, 2-Methylbutylamine exhibits typical nucleophilic and basic properties. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles.
Representative Reaction: Acylation with Acetyl Chloride
Experimental Protocol: Acylation of 2-Methylbutylamine with Acetyl Chloride
-
Materials: 2-Methylbutylamine, Acetyl chloride, Triethylamine (or another non-nucleophilic base), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-Methylbutylamine and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, N-(2-methylbutyl)acetamide, can be purified by recrystallization or column chromatography.[1][17][18][19][20]
-
Safety and Handling
2-Methylbutylamine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a respirator with an appropriate filter for organic vapors.
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. Ground and bond container and receiving equipment to prevent static discharge. Use non-sparking tools.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool area designated for flammable liquids.
Conclusion
2-Methylbutylamine is a versatile primary amine with well-defined chemical and physical properties. Its synthesis and reactivity are characteristic of a primary alkylamine, making it a useful building block in organic synthesis. The data and protocols presented in this guide provide a solid foundation for its use in research and development, particularly in the pharmaceutical industry. Proper handling and adherence to safety guidelines are essential when working with this compound.
References
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- 16. A metal-free protocol for the preparation of amines using ammonia borane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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